molecular formula C15H16BrN5 B6460245 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile CAS No. 2549013-90-1

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile

Cat. No. B6460245
CAS RN: 2549013-90-1
M. Wt: 346.22 g/mol
InChI Key: UKCCSEHLZWVIAA-UHFFFAOYSA-N
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Description

The compound “2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups including a pyrazole ring, an azetidine ring, and a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms . The azetidine ring is a four-membered ring with one nitrogen atom. The pyridine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromine atom on the pyrazole ring could potentially be replaced through a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Properties

The derivatives of 1,3-diazole (imidazole) exhibit significant antibacterial and antifungal activities. Researchers have synthesized similar compounds and tested them against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus flavus and Aspergillus niger . Investigating the specific effects of our compound in this context could provide valuable insights.

Anti-Tubercular Potential

Imidazole-containing compounds have been explored for their anti-tubercular properties. In one study, researchers synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their efficacy against Mycobacterium tuberculosis strains. Some of these compounds demonstrated potent anti-tubercular activity .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including those with hydrazine-coupled pyrazoles, have shown promise in combating parasitic diseases such as leishmaniasis and malaria. Investigating the potential of our compound in this context could contribute to the development of novel treatments .

Neuroprotective Potential

Molecular modeling studies have suggested that certain pyrazoline derivatives, including those with a 2-pyrazoline ring, may selectively inhibit acetylcholinesterase (AChE) activity. This inhibition could be relevant for neuroprotective strategies in disorders like Parkinson’s disease and other age-related conditions .

Other Biological Activities

Imidazole derivatives have been associated with a wide range of activities, including anti-inflammatory, antitumor, antidiabetic, antioxidant, and antiviral effects. Exploring these aspects further could reveal additional applications for our compound .

Drug Development

Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), metronidazole (bactericidal), and ornidazole (antiprotozoal and antibacterial). Investigating our compound’s potential as a drug candidate is essential .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as medicine or materials science. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5/c1-10-3-11(2)19-15(14(10)4-17)20-6-12(7-20)8-21-9-13(16)5-18-21/h3,5,9,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCCSEHLZWVIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CC(C2)CN3C=C(C=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile

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